molecular formula C9H8O4 B1329764 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 4442-53-9

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Cat. No. B1329764
Key on ui cas rn: 4442-53-9
M. Wt: 180.16 g/mol
InChI Key: VCLSWKVAHAJSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376505B1

Procedure details

Into a 500 ml round bottom flask fitted with a 250 ml addition funnel and a magnetic stir bar were placed 2,3-ethylenedioxybenzaldehyde (4.07 g, 24.7 mmol) and 100 ml of water. The mixture was heated to 80° and potassium permanganate (7.84 g, 49.6 mmol) in 150 ml of water was added dropwise via the addition funnel over 20 minutes. After the addition was complete the mixture was allowed to stir at 80° for 1.5 hours. The mixture was made basic with a 10% potassium hydroxide solution and the solids filtered. The filter cake was washed with hot water. The filtrate was extracted with ether, made acidic, then extracted with ethyl acetate. The organics were dried over sodium sulfate, filtered, and concentrated to give 2.96 g of subtitled product (66%) which was used directly in the next step.
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:12][O:11][C:10]2[C:3](=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[O:2]1.[Mn]([O-])(=O)(=O)=[O:14].[K+].[OH-].[K+]>O>[CH2:1]1[CH2:12][O:11][C:10]2[C:3](=[C:4]([CH:7]=[CH:8][CH:9]=2)[C:5]([OH:14])=[O:6])[O:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.07 g
Type
reactant
Smiles
C1OC2=C(C=O)C=CC=C2OC1
Step Two
Name
Quantity
7.84 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir at 80° for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml round bottom flask fitted with a 250 ml addition funnel and a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80°
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
the solids filtered
WASH
Type
WASH
Details
The filter cake was washed with hot water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1OC2=C(C(=O)O)C=CC=C2OC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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